molecular formula C23H24ClN3O5 B3214443 4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate CAS No. 1144035-43-7

4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate

Cat. No.: B3214443
CAS No.: 1144035-43-7
M. Wt: 457.9 g/mol
InChI Key: HZXHYIJPCBOXIX-UHFFFAOYSA-N
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Description

The compound 4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate (molecular formula: C₂₂H₂₂ClN₃O₅, molecular weight: 443.884 g/mol) is a synthetic small molecule featuring:

  • A piperazine core substituted with a 3-oxopropyl chain.
  • A 5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl group linked via a ketone moiety.
  • A 4-chlorobenzyl ester at the piperazine nitrogen .

Properties

IUPAC Name

(4-chlorophenyl)methyl 4-[3-(5-methyl-2-oxo-3H-1,3-benzoxazol-6-yl)-3-oxopropyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c1-15-12-19-21(32-22(29)25-19)13-18(15)20(28)6-7-26-8-10-27(11-9-26)23(30)31-14-16-2-4-17(24)5-3-16/h2-5,12-13H,6-11,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXHYIJPCBOXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)CCN3CCN(CC3)C(=O)OCC4=CC=C(C=C4)Cl)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate is a novel piperazine derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl piperazine with various acylating agents to introduce the carboxylate functionality. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have shown that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have demonstrated potent inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values as low as 0.21 μM for structurally related thiazolopyridine derivatives . This suggests that our compound may also possess notable antibacterial activity.

Anticancer Activity

The anticancer potential of piperazine derivatives has been extensively documented. A study focusing on similar compounds reported significant cytotoxicity against several cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The IC50 values for these compounds ranged from 34 μM to over 100 μM . The mechanism of action often involves apoptosis induction and inhibition of cell proliferation through various pathways, including topoisomerase inhibition and disruption of mitochondrial membrane potential .

Case Study 1: Cytotoxicity Evaluation

A recent evaluation of piperazine derivatives indicated that compounds with a similar structural framework exhibited time-dependent cytotoxicity against cancer cell lines. The study utilized MTT assays to assess cell viability, revealing that modifications in the piperazine ring significantly influenced anticancer activity .

CompoundCell LineIC50 (μM)
Compound AHUH736
Compound BMCF734
Compound CHCT-116>100

Case Study 2: Mechanistic Studies

Mechanistic studies on related piperazine derivatives highlighted their ability to induce apoptosis in cancer cells. Flow cytometry analyses showed increased phosphatidylserine translocation and alterations in mitochondrial membrane potential upon treatment with these compounds . This suggests a promising avenue for further exploration of the apoptotic pathways activated by our target compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. The piperazine core is frequently found in drugs targeting the central nervous system (CNS). Studies indicate that derivatives of piperazine exhibit:

  • Antidepressant Activity : Research has shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antipsychotic Properties : Compounds similar to this structure may offer therapeutic benefits in treating schizophrenia and related disorders.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing benzo[d]oxazole derivatives:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Studies : In vitro studies demonstrated that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Bacterial Inhibition : Some studies indicate that compounds with piperazine and benzo[d]oxazole components can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Research has also highlighted antifungal properties, making it a candidate for further exploration in treating fungal infections.

Data Tables

Application AreaObserved EffectsReferences
Medicinal ChemistryAntidepressant, Antipsychotic,
Anticancer ActivityInduction of apoptosis,
Antimicrobial PropertiesInhibition of bacterial and fungal growth,

Case Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives, including similar structures to 4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate, demonstrated significant serotonin reuptake inhibition. This suggests potential use in treating depression.

Case Study 2: Anticancer Efficacy

In vitro testing on human cancer cell lines showed that a derivative with similar structural motifs induced apoptosis through caspase activation. The study concluded that further development could lead to new anticancer therapies.

Case Study 3: Antimicrobial Testing

A screening of various compounds revealed that those containing the benzo[d]oxazole moiety exhibited notable antibacterial activity against Staphylococcus aureus. This opens avenues for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Analogues

Positional Isomer: 3-Chlorobenzyl Derivative

The closest analogue is 3-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate (CAS: 1144035-51-7), which shares the same molecular formula (C₂₂H₂₂ClN₃O₅) and weight (443.88 g/mol) but differs in the position of the chlorine atom on the benzyl group (meta vs. para) .

Key Differences:

Property 4-Chlorobenzyl Compound 3-Chlorobenzyl Compound
Chlorine Position Para Meta
Dipole Moment (Predicted) Higher (due to symmetry) Lower
Lipophilicity (logP) Slightly higher Slightly lower
Metabolic Stability Potentially slower oxidation Faster para-hydroxylation

The para-substituted chlorine may enhance steric compatibility with hydrophobic binding pockets in biological targets, whereas the meta isomer could exhibit altered solubility and metabolic pathways .

Heterocyclic Variants

Another structurally related compound is 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS: 866137-49-7), which replaces the benzoxazolone with a benzoxazinone and introduces a trifluoromethylpyridine group. This compound has a higher molecular weight (529.89 g/mol) and distinct hydrogen-bonding capacity due to the carboxamide group .

Physicochemical Properties

Property 4-Chlorobenzyl Compound 3-Chlorobenzyl Compound Benzoxazinone Derivative
Molecular Weight 443.88 443.88 529.89
Hydrogen Bond Acceptors 6 6 7
Hydrogen Bond Donors 1 1 2
logP (Estimated) ~3.2 ~3.0 ~2.8
Solubility (Predicted) Moderate (ester hydrolysis) Moderate Low (rigid carboxamide)

Pharmacological Implications

  • Piperazine Core : All compounds share this moiety, which is associated with CNS activity due to its ability to adopt multiple conformations and interact with amine receptors .
  • Benzoxazolone vs. Benzoxazinone: The benzoxazolone group in the 4-chlorobenzyl compound may confer stronger electron-withdrawing effects, enhancing binding to serine proteases or kinases compared to the benzoxazinone’s carboxamide .
  • Chlorine Position : Meta-substitution in the 3-chlorobenzyl derivative could reduce target affinity compared to the para-substituted compound, as seen in analogous kinase inhibitors .

Q & A

Q. How can researchers design an initial synthetic route for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

Condensation : React 5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl derivatives with a propionyl chloride intermediate to form the ketone-linked side chain.

Piperazine Coupling : Use carbamate-forming reagents (e.g., 4-chlorobenzyl chloroformate) to functionalize the piperazine ring at the 1-position .

Cyclization : Optimize conditions (e.g., acid/base catalysts, solvents like DMF) to close the benzoxazole ring while avoiding side reactions .
Key considerations include protecting group strategies and monitoring reaction intermediates via LC-MS or NMR .

Q. What are the critical structural characterization methods for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity of the benzoxazole, piperazine, and chlorobenzyl groups. Pay attention to diastereotopic protons in the piperazine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C22_{22}H21_{21}Cl2_2N3_3O5_5) and detects impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, though crystallization may require specialized solvent systems (e.g., DMSO/water) .

Q. How can researchers identify and mitigate common side products during synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Common side products include:
  • Over-chlorination : Unwanted chlorination at the benzoxazole ring detected via 35Cl^{35}Cl-NMR or isotopic labeling .
  • Piperazine Ring Opening : Hydrolysis under acidic conditions; monitor pH and use anhydrous solvents .
  • Mitigation :
  • Optimize stoichiometry of chlorinating agents (e.g., POCl3_3) and employ scavengers (e.g., molecular sieves) to control reactivity .
  • Use orthogonal protecting groups (e.g., Boc for piperazine) to prevent unintended deprotection .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial or response surface methodologies to evaluate variables:
VariableRangeImpact
Temperature60–120°CAffects cyclization rate
Solvent polarityDMF vs. THFInfluences intermediate stability
Catalyst loading0.1–5 mol%Optimizes turnover without side reactions
Post-analysis with ANOVA identifies significant factors and interactions .
  • High-Throughput Screening : Automate parallel reactions to test >50 conditions/day, integrating real-time HPLC for rapid feedback .

Q. How can computational chemistry resolve contradictions in reaction mechanism proposals?

  • Methodological Answer :
  • Transition State Modeling : Employ density functional theory (DFT) to compare energy barriers for proposed pathways (e.g., nucleophilic vs. electrophilic ring closure). For example, calculate activation energies for benzoxazole formation under acidic vs. basic conditions .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability; polar solvents (e.g., DMF) may stabilize charged transition states .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .

Q. What strategies address low reproducibility in scaled-up syntheses?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor key parameters (e.g., intermediate concentration) during scale-up .
  • Kinetic Profiling : Use microreactors to identify mass/heat transfer limitations. For example, exothermic steps (e.g., chlorination) may require controlled cooling in batch reactors .
  • Contamination Control : Trace metal analysis (ICP-MS) detects catalyst residues; implement chelating agents or purification steps (e.g., ion-exchange chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate

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